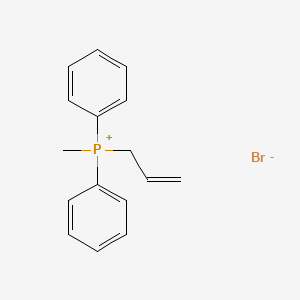
3,4-Diethenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethenylphenol: is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group The structure of this compound includes two ethenyl groups (-CH=CH2) attached to the benzene ring at the 3 and 4 positions, along with a hydroxyl group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethenylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with ethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, making it more nucleophilic. The ethenyl halides then react with the deprotonated phenol to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 3,4-Diethenylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The ethenyl groups can be hydrogenated to form ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of 3,4-Diethenylquinone.
Reduction: Formation of 3,4-Diethylphenol.
Substitution: Formation of halogenated derivatives such as 3,4-Diethenyl-2-bromophenol.
科学的研究の応用
Chemistry: 3,4-Diethenylphenol is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: Research has shown that phenolic compounds, including this compound, exhibit antioxidant properties. These compounds can neutralize free radicals, potentially reducing oxidative stress in biological systems.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactive ethenyl groups allow it to participate in polymerization reactions, leading to the formation of materials with desirable mechanical and chemical properties.
作用機序
The mechanism of action of 3,4-Diethenylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl groups can undergo addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.
3,4-Dimethylphenol: Similar structure but with methyl groups instead of ethenyl groups.
3,4-Dihydroxyphenol: Contains two hydroxyl groups at the 3 and 4 positions.
Uniqueness: 3,4-Diethenylphenol is unique due to the presence of ethenyl groups, which provide additional reactivity compared to other phenolic compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
111861-24-6 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
3,4-bis(ethenyl)phenol |
InChI |
InChI=1S/C10H10O/c1-3-8-5-6-10(11)7-9(8)4-2/h3-7,11H,1-2H2 |
InChIキー |
QRQZYWXCCOWFJR-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=C(C=C1)O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


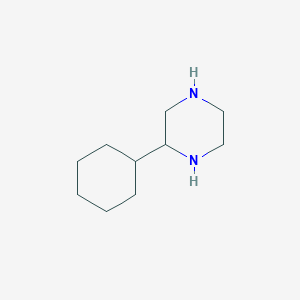

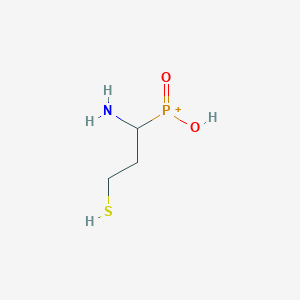
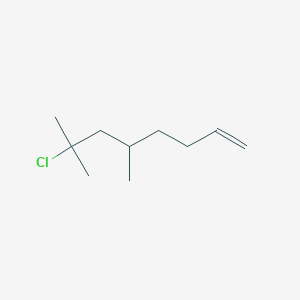
![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
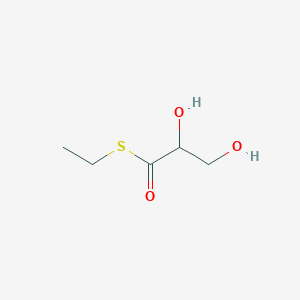
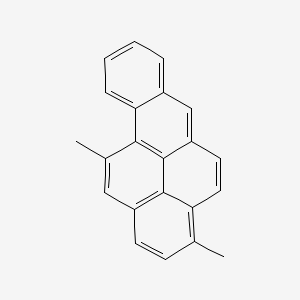
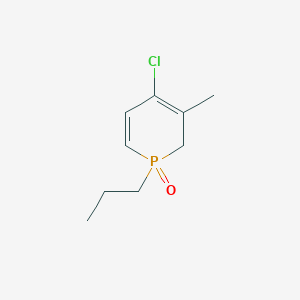



![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
